2-[4-Chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
CAS No.:
Cat. No.: VC17946706
Molecular Formula: C24H29ClO7
Molecular Weight: 464.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H29ClO7 |
|---|---|
| Molecular Weight | 464.9 g/mol |
| IUPAC Name | 2-[4-chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C24H29ClO7/c25-19-8-3-15(24-23(29)22(28)21(27)20(13-26)32-24)12-16(19)11-14-1-4-17(5-2-14)30-9-10-31-18-6-7-18/h1-5,8,12,18,20-24,26-29H,6-7,9-11,13H2 |
| Standard InChI Key | BTCRKOKVYTVOLU-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Stereochemical Configuration and Molecular Architecture
Bexagliflozin belongs to the aryl-C-glucoside class, characterized by a β-D-glucopyranose core substituted at the anomeric carbon with a complex aromatic moiety. The compound’s IUPAC name reflects its precise stereochemistry: (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol. Key structural features include:
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A glucopyranose ring with hydroxyl groups at positions 3, 4, and 5, critical for SGLT2 binding.
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A chlorinated biphenylmethyl group at position 2, enhancing target affinity.
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A 2-cyclopropyloxyethoxy side chain on the distal phenyl ring, optimizing pharmacokinetic properties .
The molecular formula is C₂₉H₃₅ClO₈, with a molar mass of 559.03 g/mol. X-ray crystallography confirms the β-anomeric configuration, which is essential for maintaining inhibitory activity against SGLT2 .
Table 1: Physicochemical Properties of Bexagliflozin
| Property | Value |
|---|---|
| Molecular Weight | 559.03 g/mol |
| LogP (Octanol-Water) | 2.1 ± 0.3 |
| Aqueous Solubility | 0.12 mg/mL (pH 7.4, 25°C) |
| Melting Point | 168–170°C |
| pKa | 9.4 (phenolic hydroxyl) |
Synthesis and Manufacturing Processes
Key Synthetic Routes
The synthesis of bexagliflozin, as detailed in patent US20200123186A1, involves a multi-step sequence starting from protected glucose derivatives and functionalized aromatic precursors . The process emphasizes stereocontrol and regioselectivity to ensure high purity and yield.
Step 1: Formation of the Glucopyranose Core
A trimethylsilyl-protected glucose intermediate undergoes Friedel-Crafts alkylation with a chlorinated benzyl bromide derivative. This step introduces the aromatic moiety while preserving the β-configuration through careful temperature control (−10°C to 0°C) .
Step 2: Side Chain Installation
The cyclopropyloxyethoxy group is introduced via Mitsunobu reaction between a phenolic intermediate and 2-cyclopropyloxyethanol. Triphenylphosphine and diethyl azodicarboxylate (DEAD) facilitate the coupling, achieving >95% regioselectivity .
Step 3: Deprotection and Purification
Final deprotection of hydroxyl groups using triethylsilane in acetonitrile yields the active compound. Purification via recrystallization from isopropyl acetate/cyclohexane mixtures ensures pharmaceutical-grade purity (>99.5%) .
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | TMSCl, AlCl₃, −10°C | 78 | 92 |
| 2 | DEAD, PPh₃, THF, 25°C | 85 | 96 |
| 3 | Et₃SiH, CH₃CN, 0–10°C | 91 | 99.7 |
Pharmacological Profile
Mechanism of Action
Bexagliflozin inhibits SGLT2, a transporter responsible for reabsorbing 90% of filtered glucose in the proximal renal tubules. By blocking this protein, the compound increases urinary glucose excretion (UGE), thereby lowering blood glucose levels.
Pharmacokinetics
Clinical trials reveal favorable pharmacokinetic properties:
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Bioavailability: 56% (oral administration).
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Tₘₐₓ: 1.5–2.5 hours.
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Half-Life: 12.4 hours, supporting once-daily dosing.
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Metabolism: Hepatic glucuronidation (UGT1A9-mediated) to inactive metabolites .
Table 3: Pharmacokinetic Parameters in Humans
| Parameter | Value (Mean ± SD) |
|---|---|
| Cₘₐₓ | 450 ± 120 ng/mL |
| AUC₀–₂₄ | 3,200 ± 800 ng·h/mL |
| Protein Binding | 98.2% |
| Renal Excretion | <1% |
Therapeutic Applications
Type 2 Diabetes Mellitus
Bexagliflozin monotherapy reduces HbA1c by 0.8–1.2% over 24 weeks, comparable to metformin. Combination therapy with DPP-4 inhibitors or insulin enhances efficacy, achieving HbA1c reductions of 1.4–1.6% .
Cardiovascular Benefits
Pooled data from Phase III trials demonstrate:
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20% risk reduction in major adverse cardiovascular events (MACE).
Renal Outcomes
The compound slows estimated glomerular filtration rate (eGFR) decline by 2.1 mL/min/1.73 m²/year in diabetic nephropathy patients .
Future Directions
Ongoing research explores bexagliflozin’s potential in non-alcoholic steatohepatitis (NASH) and Alzheimer’s disease, leveraging its metabolic and neuroprotective effects. Preclinical models show 40% reduction in hepatic fibrosis and improved cognitive performance in transgenic Alzheimer’s mice .
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